3-Bromo-5-(trifluoromethoxy)benzamide

Lipophilicity Physicochemical Property Prediction Drug-Likeness

3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1) is a disubstituted benzamide building block (C₈H₅BrF₃NO₂, MW 284.03 g/mol) bearing a bromine atom at the meta position and a trifluoromethoxy (–OCF₃) group at the meta position relative to the primary amide. It is commercially available as a white crystalline solid with a melting point of 144–146 °C and typical purity of 97% (Thermo Scientific / Alfa Aesar).

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 914636-32-1
Cat. No. B1294251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)benzamide
CAS914636-32-1
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N
InChIInChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14)
InChIKeyPIHJYRPSTBFOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1): Procurement-Relevant Physicochemical and Structural Profile


3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1) is a disubstituted benzamide building block (C₈H₅BrF₃NO₂, MW 284.03 g/mol) bearing a bromine atom at the meta position and a trifluoromethoxy (–OCF₃) group at the meta position relative to the primary amide . It is commercially available as a white crystalline solid with a melting point of 144–146 °C and typical purity of 97% (Thermo Scientific / Alfa Aesar) . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with the bromine atom enabling cross-coupling chemistry (Suzuki, Buchwald, Ullmann) and the –OCF₃ group imparting enhanced lipophilicity (ACD/LogP 2.91, ACD/LogD₇.₄ 2.49) and metabolic stability relative to non-fluorinated analogs .

Why 3-Bromo-5-(trifluoromethoxy)benzamide Cannot Be Replaced by Common Analogs in Structure–Activity Campaigns


Substituting 3-bromo-5-(trifluoromethoxy)benzamide with 3-bromo-5-methoxybenzamide (MW 230.06) or 3-chloro-5-(trifluoromethoxy)benzamide (MW ~249.6) introduces differences in lipophilicity, halogen-bonding capacity, and metabolic stability that propagate through entire lead optimization cascades . The trifluoromethoxy group (–OCF₃) is significantly more electron-withdrawing and lipophilic than methoxy (–OCH₃), altering the compound's ACD/LogP and LogD values, which in turn affect passive permeability, microsomal stability, and off-target binding profiles . Conversely, replacing the bromine with chlorine eliminates the heavier halogen's ability to participate in structure-stabilizing halogen bonds (C–Br···O=C interactions) that have been exploited in fragment-based drug design against bromodomain targets [1]. These quantitative property differences mean that SAR trends established with one analog do not reliably transfer to another, forcing medicinal chemistry teams to re-optimize lead series when the wrong benzamide building block is selected at the outset.

Quantitative Differentiation Evidence for 3-Bromo-5-(trifluoromethoxy)benzamide vs. Closest Analogs


Lipophilicity Surrogate Comparison: ACD/LogP and LogD₇.₄ of 3-Br-5-OCF₃-Benzamide vs. 3-Br-5-OCH₃-Benzamide

The replacement of –OCH₃ with –OCF₃ at the 5-position increases the predicted ACD/LogP from approximately 1.4–1.6 (estimated for 3-bromo-5-methoxybenzamide) to 2.91 for 3-bromo-5-(trifluoromethoxy)benzamide . The ACD/LogD at pH 7.4 is 2.49 for the –OCF₃ compound . This ~1.3–1.5 log unit increase in LogP translates to approximately 20–30× higher octanol/water partitioning, which directly impacts passive membrane permeability predictions and in vitro assay behavior (e.g., altered IC₅₀ values from non-specific partitioning).

Lipophilicity Physicochemical Property Prediction Drug-Likeness

BRD4 Bromodomain 1 Binding Affinity: Quantitative ITC Data for 3-Bromo-5-(trifluoromethoxy)benzamide

3-Bromo-5-(trifluoromethoxy)benzamide has been directly assayed against BRD4 bromodomain 1, yielding a Kd of 1,910 nM (1.91 µM) by isothermal titration calorimetry (ITC) [1]. This entry in BindingDB (BDBM50623485 / CHEMBL5437886) represents the only publicly deposited, experimentally determined binding constant for this specific compound against a human protein target. The weak but measurable affinity (Kd in the low micromolar range) is consistent with the compound's use as a fragment hit or affinity probe in bromodomain-targeted drug discovery. No comparable ITC-derived Kd data are publicly available for the corresponding 3-bromo-5-methoxybenzamide or 3-chloro-5-(trifluoromethoxy)benzamide against BRD4, making this the only comparative anchor for fragment-library curation decisions.

Fragment-Based Drug Discovery Bromodomain Isothermal Titration Calorimetry

Halogen-Bonding Capacity: C–Br vs. C–Cl as a Structural Determinant in Fragment–Protein Complexes

The bromine substituent at the 3-position offers a significantly larger σ-hole and greater polarizability (α ≈ 3.05 ų for Br vs. 2.18 ų for Cl) than the chlorine analog, enabling stronger structure-directing halogen bonds (C–Br···O=C) in protein–ligand complexes [1]. In fragment-based drug discovery, the C–Br···O interaction energy has been measured at approximately –1.2 to –2.5 kcal/mol for bromine vs. –0.5 to –1.0 kcal/mol for chlorine in comparable geometries [2]. While no co-crystal structure of 3-bromo-5-(trifluoromethoxy)benzamide bound to a protein target has been publicly deposited, a PDB entry (7R5B) is linked to the BDBM50623485 monomer record [3], suggesting that structural biology data for this specific compound or close derivatives may be forthcoming.

Halogen Bonding Fragment-Based Drug Design Structural Biology

NR4A1 Antagonist Activity: Cross-Scaffold Quantitative Evidence for the 3-Br-5-OCF₃ Phenyl Pharmacophore

Although 3-bromo-5-(trifluoromethoxy)benzamide itself was not the test article, its 3-bromo-5-(trifluoromethoxy)phenyl fragment is incorporated into the bis-indolyl methane scaffold 1,1-bis(3′-indolyl)-1-(3-bromo-5-trifluoromethoxyphenyl)methane (DIM-3-Br-5-OCF₃), which was one of four most potent NR4A1 antagonists in the Karki et al. study [1]. All four top analogs (including the 3-bromo-5-methoxy, 3-chloro-5-trifluoromethoxy, 3-chloro-5-trifluoromethyl, and 3-bromo-5-trifluoromethoxy phenyl variants) exhibited Kd values ≤ 3.1 µM for NR4A1 binding and suppressed MDA-MB-231 and SKBR3 breast cancer cell growth at 1 mg/kg/day in orthotopic xenograft models without body weight loss [1]. The 3-bromo-5-trifluoromethoxy phenyl analog was one of only two compounds in the series combining a halogen (Br) with the trifluoromethoxy group, and was selected alongside the 3-chloro-5-trifluoromethoxy variant for further clinical development, indicating that this specific substitution pattern confers a favorable activity/toxicity profile within the CDIM chemotype [1].

Nuclear Receptor 4A1 (NR4A1/Nur77) Breast Cancer Bis-Indolyl Methane (CDIM)

Predicted Physicochemical and ADME Property Profile: 3-Br-5-OCF₃-Benzamide vs. Unsubstituted Benzamide

The predicted physicochemical profile of 3-bromo-5-(trifluoromethoxy)benzamide (MW 284.03, ACD/LogP 2.91, polar surface area 52 Ų, zero Rule-of-5 violations, ACD/BCF 45.95 at pH 7.4) positions it within favorable drug-like space per Lipinski and Veber criteria . In contrast, the unsubstituted benzamide (MW 121.14, LogP 0.64, PSA 43 Ų) lies far outside the typical LogP range (1–3) for CNS or oral drug candidates, and the heavily fluorinated analog 3-bromo-5-(trifluoromethyl)benzamide is predicted to have a higher LogP (estimated ~3.2–3.5) that may exceed the optimal range for solubility-limited absorption [1]. The –OCF₃ group thus strikes a balance between lipophilicity enhancement (vs. –OCH₃) and avoidance of excessive hydrophobicity (vs. –CF₃), a property exploited in the design of CNS-penetrant and orally bioavailable clinical candidates [2].

ADME Prediction Drug-Likeness Physicochemical Profiling

High-Value Application Scenarios for 3-Bromo-5-(trifluoromethoxy)benzamide Based on Quantitative Differentiation Evidence


Fragment Library Design for Bromodomain (BRD4) and Epigenetic Target Screening

The experimentally determined Kd of 1.91 µM against BRD4 bromodomain 1 [1] makes 3-bromo-5-(trifluoromethoxy)benzamide a qualified fragment hit suitable for inclusion in focused bromodomain screening libraries. Unlike its methoxy and chloro-trifluoromethoxy analogs, which lack publicly deposited BRD4 binding data, this compound offers a data-validated starting point for structure-guided fragment growing and merging campaigns targeting BET family bromodomains.

NR4A1-Targeted Anticancer Agent Development Using CDIM Chemotype Expansion

The demonstrated in vivo efficacy of the 3-bromo-5-(trifluoromethoxy)phenyl-containing CDIM analog (DIM-3-Br-5-OCF₃) in orthotopic breast cancer xenografts at 1 mg/kg/d without body weight loss [2] validates this substitution pattern for NR4A1 antagonist development. Medicinal chemistry teams expanding the CDIM series should prioritize this benzamide building block as the precursor to the 3-bromo-5-(trifluoromethoxy)benzaldehyde or benzyl halide intermediates required for bis-indolyl methane synthesis.

CNS and Oral Drug Discovery Programs Requiring Balanced Lipophilicity (LogP 2–3)

With an ACD/LogP of 2.91 and zero Rule-of-5 violations , 3-bromo-5-(trifluoromethoxy)benzamide occupies the optimal lipophilicity window for CNS penetration and oral absorption. This property profile, unavailable from the more polar 3-bromo-5-methoxybenzamide (estimated LogP ~1.4–1.6) or the potentially over-lipophilic 3-bromo-5-(trifluoromethyl)benzamide (estimated LogP ~3.2–3.5), positions this building block as the preferred choice when synthesizing lead-like compound libraries for neurological or psychiatric indications.

Halogen-Bond-Guided Fragment Elaboration in Structure-Based Drug Design

The polarizable C–Br bond in 3-bromo-5-(trifluoromethoxy)benzamide provides a stronger σ-hole donor for halogen bonding (~–1.2 to –2.5 kcal/mol) compared to the C–Cl analog (~–0.5 to –1.0 kcal/mol) [3]. This property, combined with the potential structural biology data suggested by the PDB 7R5B link [4], makes this compound a strategic selection for fragment-based campaigns where halogen-bonding interactions with backbone carbonyl groups are sought to stabilize initial fragment–protein complexes prior to growing into lead molecules.

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